ABT-724
Overview
Description
A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.
Mechanism of Action
ABT-724, also known as 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole or 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole, is a potent and highly selective dopamine D4 receptor agonist . It has been developed as a potential drug for the treatment of erectile dysfunction .
Target of Action
The primary target of this compound is the dopamine D4 receptor . This receptor is a subtype of dopamine receptors, which are critical for many physiological functions, including sexual behavior, cognition, motor coordination, cardiovascular control, reward, and hormonal regulation .
Mode of Action
This compound acts as an agonist at the dopamine D4 receptor . It activates human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy .
Pharmacokinetics
This characteristic has led to the exploration of alternative drugs such as ABT-670 .
Result of Action
The activation of dopamine D4 receptors by this compound has been shown to induce penile erection in rats . This suggests that this compound could potentially be used for the treatment of erectile dysfunction .
Biochemical Analysis
Biochemical Properties
ABT-724 plays a crucial role in biochemical reactions by interacting with dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating neurotransmission. This compound binds selectively to dopamine D4 receptors with high affinity, leading to the activation of intracellular signaling pathways . This interaction is significant because it influences various physiological responses, including mood regulation, cognition, and behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances dopamine signaling, which can influence cell function by modulating neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in dopamine synthesis and degradation, thereby affecting overall dopamine levels in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with dopamine D4 receptors. This binding leads to the activation of G proteins, which in turn activate downstream signaling cascades such as the cAMP pathway . The activation of these pathways results in changes in gene expression, enzyme activity, and cellular responses. This compound’s ability to selectively target dopamine D4 receptors makes it a valuable tool for studying the role of these receptors in various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce symptoms of attention-deficit hyperactivity disorder (ADHD) in animal models . At higher doses, the compound can induce adverse effects such as hyperactivity and anxiety-like behaviors . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of dopamine . By modulating the activity of these enzymes, this compound can influence dopamine levels and, consequently, neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) tissues . Once inside the brain, this compound is distributed to regions with high dopamine receptor density, such as the prefrontal cortex and striatum .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where dopamine D4 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of A-369724 involves several synthetic steps. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of A-369724 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: A-369724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions to oxidize A-369724.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
A-369724 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
ABT-724: Another trihydrochloride salt with similar biological activities.
A-769: A related compound with comparable chemical properties.
Its distinct chemical and biological properties make it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70006-24-5 | |
Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT724 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-724 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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